

# V116517 supplier and purchasing information for research use

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## Compound of Interest

Compound Name: V116517

Cat. No.: B611614

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## V116517: A Potent TRPV1 Antagonist for Pain Research

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**V116517** is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways. This document provides detailed information for researchers, scientists, and drug development professionals on the procurement, handling, and application of **V116517** in preclinical pain research.

## Supplier and Purchasing Information

**V116517** is available from various chemical suppliers catering to the research community. Researchers should ensure they are purchasing from a reputable source that provides a certificate of analysis confirming the compound's identity and purity.

Supplier	Catalog Number	Purity	Available Quantities
MedchemExpress	HY-12914	>98%	50 mg, 100 mg, 250 mg
MedKoo Biosciences	528814	>98%	Custom synthesis (minimum 1 gram)
Probechem	PC-61534	Not specified	25 mg, 50 mg
TargetMol	T29084	Not specified	25 mg, 50 mg, 100 mg

#### Chemical and Physical Properties:

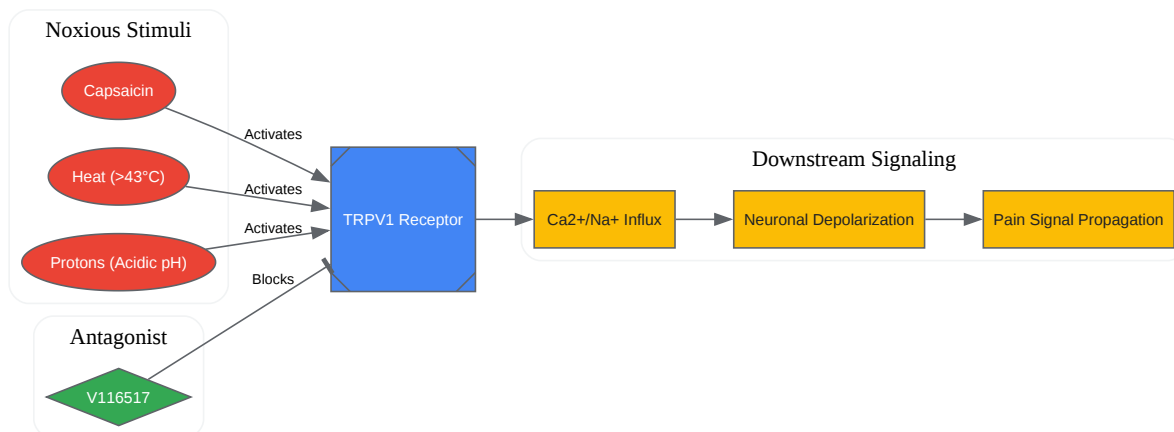
Property	Value
CAS Number	1073616-61-1[1][2]
Molecular Formula	C <sub>19</sub> H <sub>18</sub> ClF <sub>3</sub> N <sub>4</sub> O <sub>3</sub>
Molecular Weight	442.82 g/mol [1][2]
Appearance	Solid powder[2]
Solubility	Soluble in DMSO[2]
Storage	Store at -20°C for long-term storage.[3]

## Mechanism of Action

**V116517** functions as a competitive antagonist at the TRPV1 receptor. The TRPV1 receptor, also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It is activated by a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin.

Activation of TRPV1 leads to an influx of calcium and sodium ions, causing depolarization of the neuron and the propagation of a pain signal to the central nervous system. **V116517** selectively binds to the TRPV1 receptor, preventing its activation by agonists and thereby blocking the downstream signaling cascade that leads to the sensation of pain.

# Signaling Pathway of TRPV1 Activation and Inhibition by V116517



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**Figure 1.** V116517 blocks the activation of the TRPV1 receptor by various noxious stimuli, thereby inhibiting the downstream signaling cascade responsible for pain perception.

## Application Notes and Protocols

V116517 has been validated in both in vitro and in vivo models of pain. Below are detailed protocols for its use in a calcium influx assay and an inflammatory pain model.

### In Vitro Application: Calcium Influx Assay in TRPV1-Expressing CHO Cells

This assay is used to determine the potency of V116517 in inhibiting capsaicin-induced calcium influx in Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 receptor.

Materials:

- **V116517**

- TRPV1-expressing CHO cells
- Cell culture medium (e.g., DMEM/F12)
- Fetal Bovine Serum (FBS)
- Geneticin (G418)
- Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Capsaicin
- Hanks' Balanced Salt Solution (HBSS)
- 96-well black-walled, clear-bottom plates

Protocol:

- **Cell Culture:** Culture TRPV1-CHO cells in DMEM/F12 supplemented with 10% FBS and 400 µg/mL G418 at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- **Cell Plating:** Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allow them to adhere overnight.
- **Dye Loading:** Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
- **Incubation:** Incubate the plate at 37°C for 60 minutes in the dark.
- **Compound Addition:** Prepare serial dilutions of **V116517** in HBSS. After the incubation period, wash the cells twice with HBSS. Add 50 µL of the **V116517** dilutions to the respective wells and incubate for 15 minutes at room temperature.

- **Capsaicin Challenge:** Prepare a 2X working solution of capsaicin in HBSS. Add 50  $\mu$ L of the capsaicin solution to each well to achieve a final concentration that elicits a submaximal response (e.g., EC<sub>80</sub>).
- **Fluorescence Measurement:** Immediately measure the change in fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation at 485 nm and emission at 525 nm.
- **Data Analysis:** The inhibitory effect of **V116517** is calculated as the percentage reduction of the capsaicin-induced fluorescence signal. The IC<sub>50</sub> value, the concentration of **V116517** that causes 50% inhibition, can be determined by fitting the data to a four-parameter logistic equation.

Expected Results: **V116517** potentially inhibits capsaicin-induced calcium influx in TRPV1-expressing CHO cells.

Parameter	Value	Reference
IC <sub>50</sub> (Capsaicin-induced current)	423.2 nM (rat DRG neurons)	[1]
IC <sub>50</sub> (Acid-induced current)	180.3 nM (rat DRG neurons)	[1]

## In Vivo Application: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

This model is used to evaluate the analgesic efficacy of **V116517** in reducing thermal hyperalgesia, a hallmark of inflammatory pain.

Materials:

- **V116517**
- Male Sprague-Dawley rats (200-250 g)
- Complete Freund's Adjuvant (CFA)

- Vehicle for **V116517** (e.g., 0.5% methylcellulose in water)
- Plantar test apparatus (for measuring thermal withdrawal latency)
- 27-gauge needles and syringes

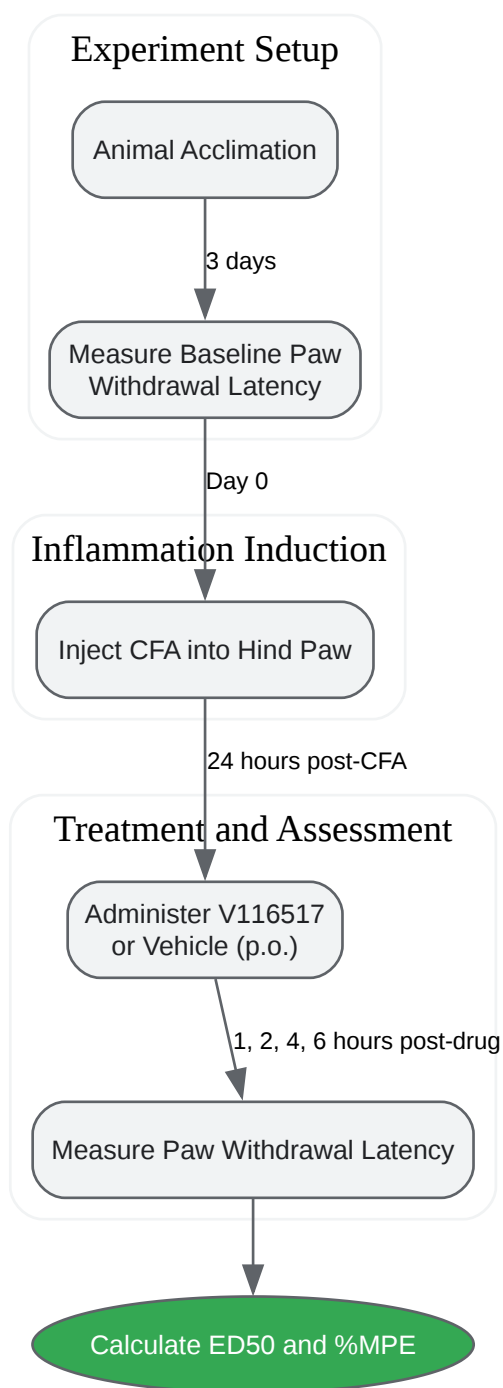
Protocol:

- **Acclimation:** Acclimate the rats to the experimental environment and handling for at least 3 days prior to the experiment.
- **Baseline Measurement:** Measure the baseline paw withdrawal latency to a thermal stimulus using the plantar test apparatus for both hind paws.
- **Induction of Inflammation:** Induce inflammation by injecting 100  $\mu$ L of CFA into the plantar surface of the right hind paw. The contralateral (left) paw can serve as a control.
- **Drug Administration:** 24 hours after CFA injection, when thermal hyperalgesia is fully developed, administer **V116517** or vehicle orally (p.o.) via gavage.
- **Assessment of Thermal Hyperalgesia:** Measure the paw withdrawal latency at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).
- **Data Analysis:** The analgesic effect of **V116517** is determined by the increase in paw withdrawal latency compared to the vehicle-treated group. The data can be expressed as the percentage of maximal possible effect (%MPE). The ED<sub>50</sub>, the dose that produces 50% of the maximal effect, can be calculated.

Expected Results: **V116517** demonstrates a dose-dependent reversal of thermal hyperalgesia in the CFA-induced inflammatory pain model in rats.<sup>[1]</sup>

Parameter	Value	Reference
ED <sub>50</sub> (reversal of thermal hyperalgesia)	2 mg/kg (p.o.)	<sup>[1]</sup>

## Experimental Workflow for In Vivo Pain Model



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**Figure 2.** Workflow for evaluating the analgesic efficacy of **V116517** in the CFA-induced inflammatory pain model in rats.

## Conclusion

**V116517** is a valuable pharmacological tool for investigating the role of the TRPV1 receptor in pain and for the preclinical evaluation of novel analgesic compounds. The protocols provided here serve as a guide for researchers to effectively utilize **V116517** in their studies. As with any experimental work, optimization of these protocols may be necessary for specific laboratory conditions and research questions.

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